molecular formula C10H13NO2S B2565157 6-Phenyl-1,2-thiazinane 1,1-dioxide CAS No. 623581-89-5

6-Phenyl-1,2-thiazinane 1,1-dioxide

Cat. No. B2565157
Key on ui cas rn: 623581-89-5
M. Wt: 211.28
InChI Key: SHQXWTHWFCXYLR-UHFFFAOYSA-N
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Patent
US09115101B2

Procedure details

To a solution of N-(3-bromopropyl)-1-phenylmethanesulfonamide (2.3 g, 7.9 mmol), diisopropylamine (0.28 mL, 2.0 mmol) and 1,10-phenanthroline (3.6 mg, 0.02 mmol) in tetrahydrofuran (26 mL) at −78° C. was added n-BuLi (6.8 mL, 2.5 M in hexanes) dropwise and the reaction was stirred for 16 hours. Saturated NH4Cl was then added and the reaction was diluted with EtOAc, washed with water and brine, dried with MgSO4, concentrated and purified by silica gel column chromatography (0-50% EtOAc/heptane) to 6-Phenyl-1,2-thiazinane 1,1-dioxide (1.3 g, 80% yield). 1H NMR (300 MHz, DMSO-d6) δ 7.40-7.35 (m, 5H), 6.98 (m, 1H), 4.12 (dd, 1H), 3.26-3.20 (m, 2H), 2.40-2.30 (m, 1H), 2.16-2.12 (m, 1H), 1.77-1.65 (m, 2H). LCMS (ESI), m/z, 234 [M+Na]+. (Reference: D. Askin, et al. Org. Lett. 2003, 4175.)
Name
N-(3-bromopropyl)-1-phenylmethanesulfonamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
3.6 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][NH:5][S:6]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:8])=[O:7].C(NC(C)C)(C)C.[Li]CCCC.[NH4+].[Cl-]>O1CCCC1.CCOC(C)=O.CCOC(C)=O.CCCCCCC.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[C:10]1([CH:9]2[S:6](=[O:8])(=[O:7])[NH:5][CH2:4][CH2:3][CH2:2]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4,7.8|

Inputs

Step One
Name
N-(3-bromopropyl)-1-phenylmethanesulfonamide
Quantity
2.3 g
Type
reactant
Smiles
BrCCCNS(=O)(=O)CC1=CC=CC=C1
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
6.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
26 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3.6 mg
Type
catalyst
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCCNS1(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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